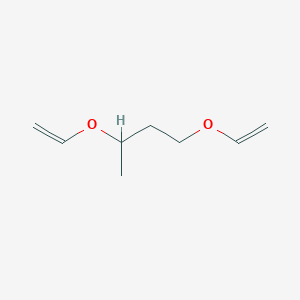
2-Propoxy-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propoxy-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C5H11O3P It is a cyclic phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propoxy-1,3,2-dioxaphospholane typically involves the reaction of phosphorus trichloride with an alcohol, such as propanol, in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The general reaction scheme is as follows:
[ \text{PCl}_3 + \text{ROH} \rightarrow \text{ROPCl}_2 + \text{HCl} ] [ \text{ROPCl}_2 + \text{ROH} \rightarrow \text{ROPO(OR)} + \text{HCl} ]
In this case, R represents the propoxy group. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphines or phosphine oxides.
Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
2-Propoxy-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propoxy-1,3,2-dioxaphospholane involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-1,3,2-dioxaphospholane
- 2-Ethoxy-1,3,2-dioxaphospholane
- 2-Isopropoxy-1,3,2-dioxaphospholane
Uniqueness
2-Propoxy-1,3,2-dioxaphospholane is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
53969-09-8 |
|---|---|
Formule moléculaire |
C5H11O3P |
Poids moléculaire |
150.11 g/mol |
Nom IUPAC |
2-propoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H11O3P/c1-2-3-6-9-7-4-5-8-9/h2-5H2,1H3 |
Clé InChI |
UANIYHLWJQOKKM-UHFFFAOYSA-N |
SMILES canonique |
CCCOP1OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


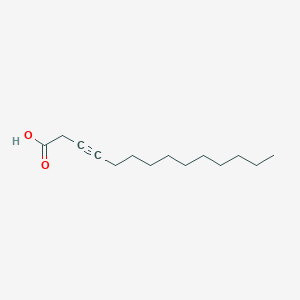
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
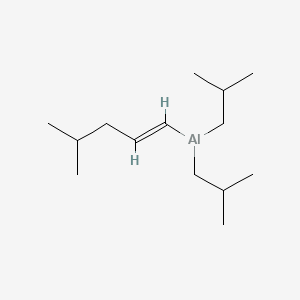


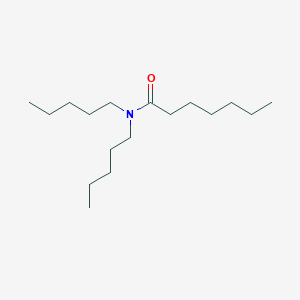

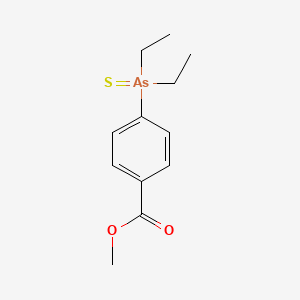
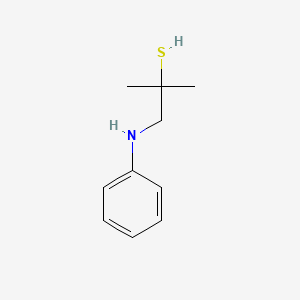
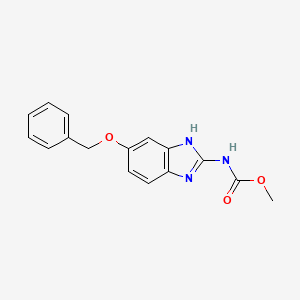
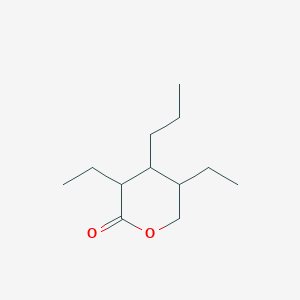
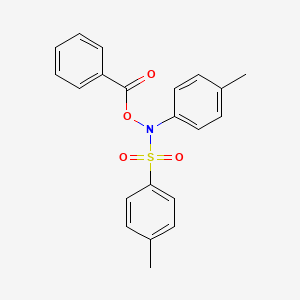
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
